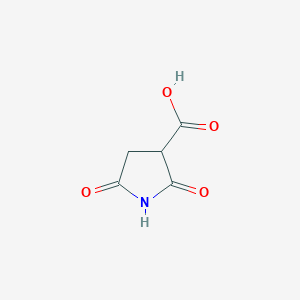![molecular formula C13H15N3O2S B2410417 2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide CAS No. 899011-59-7](/img/structure/B2410417.png)
2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide” is a chemical compound with the molecular formula C13H15N3O2S and a molecular weight of 277.34 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C13H15N3O2S . The specific details about its molecular structure are not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not provided in the search results, other than its molecular formula C13H15N3O2S and molecular weight 277.34 .科学的研究の応用
Antibacterial Activity
Several studies have synthesized and investigated compounds structurally similar to 2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide, revealing their antibacterial properties. For instance, Tumosienė et al. (2012) reported the synthesis of azole derivatives with good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012). Similarly, Evren et al. (2020) synthesized N-(naphthalen-1-yl)propanamide derivatives, which exhibited significant antimicrobial activity (Evren et al., 2020).
Cytotoxic and Anticancer Activity
Compounds related to this compound have also demonstrated potential in anticancer research. For instance, Tumosienė et al. (2020) found that certain synthesized compounds had greater cytotoxicity against human glioblastoma U-87 cell lines compared to others (Tumosienė et al., 2020). Additionally, Dawbaa et al. (2021) observed that certain thiazole derivatives exhibited significant cytotoxic activity against various cancer cell lines (Dawbaa et al., 2021).
Antioxidant Activity
Research has also delved into the antioxidant potential of compounds structurally similar to this compound. Tumosienė et al. (2020) found that certain derivatives exhibited notable antioxidant activity, with some being more effective than ascorbic acid (Tumosienė et al., 2020).
Additional Applications
Other studies have explored a range of applications, including antifungal activities, potential use in neuroprotection, and as inhibitors in tissue damage. For example, Zala et al. (2015) synthesized compounds with notable antifungal activities (Zala, Dave, & Undavia, 2015), and Krogsgaard‐Larsen et al. (1991) investigated compounds as antagonists at non-N-methyl-D-aspartic acid excitatory amino acid receptors, showing potential neuroprotective effects (Krogsgaard‐Larsen et al., 1991).
特性
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-8-7-12(16-18-8)15-13(17)9(2)19-11-5-3-10(14)4-6-11/h3-7,9H,14H2,1-2H3,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTYYCCXEXHSBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C)SC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Dioxadispiro[2.0.44.33]undecane](/img/structure/B2410335.png)
![Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2410336.png)
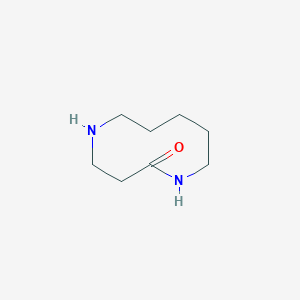
![ethyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2410338.png)

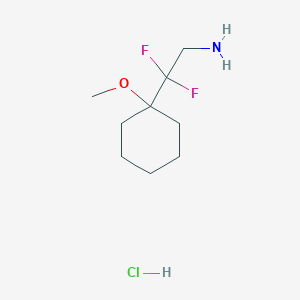
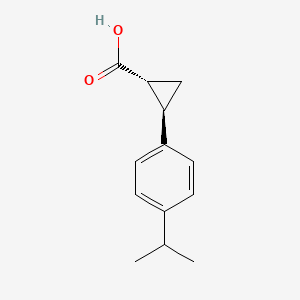

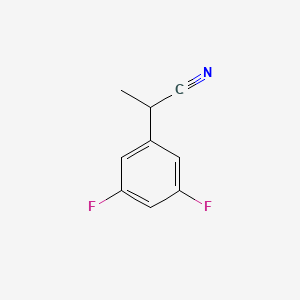
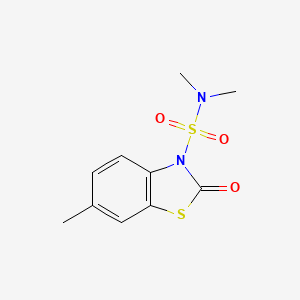
![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2410349.png)

![1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-3-carboxylic acid](/img/structure/B2410353.png)
